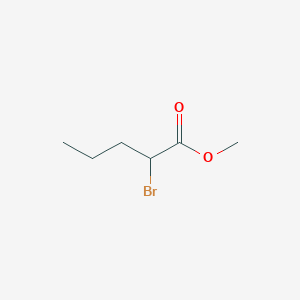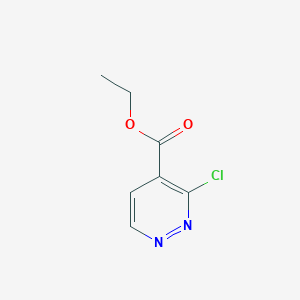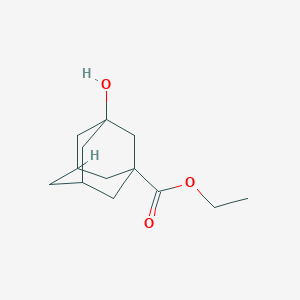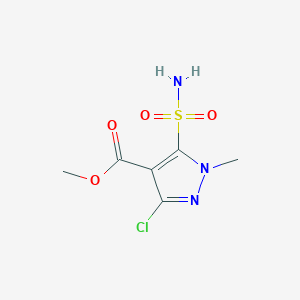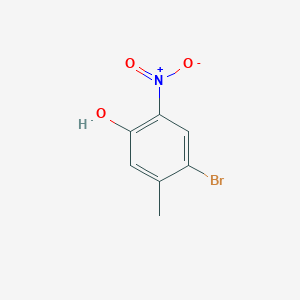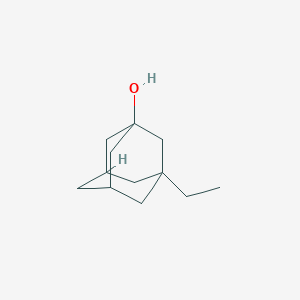![molecular formula C14H24O4 B179916 Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate CAS No. 108667-25-0](/img/structure/B179916.png)
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate, also known as EKA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EKA is a cyclic ester that is synthesized through a multi-step process involving various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Research has also been conducted to investigate its potential use as a drug delivery system due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is not fully understood. However, it is believed that it acts by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate is its unique chemical structure, which makes it a potential candidate for drug delivery systems. However, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate could focus on its potential applications in drug delivery systems, as well as its anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Research could also investigate the potential of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate as a treatment for other conditions, such as fever and inflammation.
Synthesemethoden
The synthesis of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate involves a multi-step process that starts with the reaction between cyclohexanone and ethyl 2-bromoacetate. This reaction produces ethyl 2-cyclohexylacetoacetate, which is then reacted with ethyl oxalyl chloride to form ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate. The final product is obtained through purification and isolation.
Eigenschaften
IUPAC Name |
ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-17-12(15)10-14(8-6-5-7-9-14)11-13(16)18-4-2/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOFHXFIXKNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400655 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate | |
CAS RN |
108667-25-0 |
Source


|
| Record name | 1,1-Cyclohexanediacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)

